molecular formula C9H12O4 B6158124 ethyl 2,4-dioxocyclohexane-1-carboxylate CAS No. 77548-33-5

ethyl 2,4-dioxocyclohexane-1-carboxylate

Cat. No.: B6158124
CAS No.: 77548-33-5
M. Wt: 184.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dioxocyclohexane-1-carboxylate is a cyclohexane derivative featuring a 1-carboxylate ester group and two ketone groups at positions 2 and 4. This structure combines electron-withdrawing (dioxo) and moderately lipophilic (ethyl ester) functionalities, making it a versatile intermediate in organic synthesis. Its reactivity is influenced by the conjugation of the dioxo groups, which may facilitate tautomerism or nucleophilic attacks at carbonyl positions .

Properties

CAS No.

77548-33-5

Molecular Formula

C9H12O4

Molecular Weight

184.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dioxocyclohexane-1-carboxylate can be synthesized through the esterification of 2,4-dioxocyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-dioxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,4-dioxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,4-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. It can act as a precursor in enzymatic reactions, leading to the formation of various biologically active compounds. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclohexane Carboxylate Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Ethyl 2,4-dioxocyclohexane-1-carboxylate Ethyl ester, 2,4-dioxo C₉H₁₂O₄ 184.19 Intermediate for heterocyclic synthesis
Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate Methyl ester, 3,6-dimethyl, 2,4-dioxo C₁₀H₁₄O₄ 198.22 Increased lipophilicity; building block for lab chemicals
Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate Ethyl ester, 1-formamido, 4-oxo, 2,6-diphenyl C₂₂H₂₃NO₄ 365.42 Steric hindrance; chiral synthesis applications
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride Methyl ester, 1-(methylamino), hydrochloride C₉H₁₈ClNO₂ 207.70 Basic amino group; pharmaceutical intermediate

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Reactivity and Stability Ethyl vs. Methyl Esters: The ethyl ester in the target compound offers slower hydrolysis rates compared to methyl esters (e.g., ), which may be advantageous in prolonged reactions. Ethyl groups also enhance lipophilicity, influencing solubility in organic solvents . Dioxo Groups: The 2,4-dioxo configuration in the target compound enables keto-enol tautomerism, a feature absent in amino- or phenyl-substituted analogs (). This tautomerism can stabilize intermediates in cyclization reactions . Steric and Electronic Modifications:

  • The 3,6-dimethyl substituents in ’s compound introduce steric hindrance, reducing reactivity at the carbonyl positions compared to the unsubstituted target compound.

Synthetic Methodologies The target compound likely requires cyclization or oxidation steps to form the dioxo system, whereas methylamino derivatives () are synthesized via condensation and salt formation, achieving 78% yields under mild conditions . Ethyl 1-formamido-4-oxo-2,6-diphenyl-cyclohexanecarboxylate () employs crystallographic refinement using SHELX software, highlighting the role of advanced tools in characterizing complex derivatives .

Spectroscopic and Physical Properties NMR Trends: Methyl esters (e.g., ) exhibit distinct singlet signals for ester methyl groups (δ ~3.7–3.8), while ethyl esters show characteristic triplets (δ ~1.2–1.4) and quartets (δ ~4.1–4.3). The absence of aromatic protons in the target compound simplifies its NMR spectrum compared to diphenyl derivatives () . Melting Points and Solubility: While direct data are unavailable, methylamino hydrochlorides () are typically crystalline solids with high solubility in polar solvents due to ionic character, whereas dioxo esters () are more soluble in aprotic solvents .

Applications in Organic Synthesis The target compound’s dioxo-ester structure is ideal for synthesizing pyrroles, pyridones, or other nitrogen-containing heterocycles. Methyl 3,6-dimethyl-2,4-dioxocyclohexane-1-carboxylate () is marketed as a building block, suggesting industrial relevance in high-throughput synthesis . Amino-substituted analogs () are pivotal in drug discovery, enabling modifications via reductive amination or acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.